3A-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione
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Overview
Description
3A-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione is a complex organic compound belonging to the class of furan derivatives. Furans are heterocyclic organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom. This particular compound is notable for its unique structure, which includes a thieno-furan ring system and a hydroxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3A-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted furans and thiophenes can be subjected to cyclization reactions using catalysts like palladium or platinum complexes . The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of biocatalysts and green chemistry principles is also being explored to make the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3A-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The thieno-furan ring system can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve solvents like dichloromethane or ethanol and may require specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3A-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3A-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The thieno-furan ring system can also interact with enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural (HMF): A furan derivative with similar structural features but different functional groups.
2,5-Furandicarboxylic Acid (FDCA): Another furan derivative used in the production of bioplastics.
2,5-Dimethylfuran (DMF): A furan compound used as a biofuel.
Uniqueness
What sets 3A-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione apart is its unique thieno-furan ring system combined with a hydroxymethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H12O4S |
---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
(5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-yl)methanol |
InChI |
InChI=1S/C7H12O4S/c8-3-7-4-11-1-6(7)2-12(9,10)5-7/h6,8H,1-5H2 |
InChI Key |
RPNUFILXLCHSMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CS(=O)(=O)CC2(CO1)CO |
Origin of Product |
United States |
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